molecular formula C9H10Cl2O B1592055 1-(2-chloroethoxy)-4-(chloromethyl)Benzene CAS No. 99847-87-7

1-(2-chloroethoxy)-4-(chloromethyl)Benzene

Cat. No.: B1592055
CAS No.: 99847-87-7
M. Wt: 205.08 g/mol
InChI Key: MNSDXQDMZMYLNL-UHFFFAOYSA-N
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Description

1-(2-chloroethoxy)-4-(chloromethyl)Benzene is a useful research compound. Its molecular formula is C9H10Cl2O and its molecular weight is 205.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chloroethoxy)-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSDXQDMZMYLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619357
Record name 1-(2-Chloroethoxy)-4-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-87-7
Record name 1-(2-Chloroethoxy)-4-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Chloroethoxy)-4-(chloromethyl)benzene, also known as CAS No. 99847-87-7 , is a chlorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound features a benzene ring substituted with a chloroethoxy group and a chloromethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C9H10Cl2O
  • Molecular Weight : 205.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The chlorinated groups may influence its reactivity, leading to potential enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit antimicrobial properties. A study on related chlorinated compounds showed that they could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines to evaluate the safety profile of this compound. The results from these studies typically measure cell viability after exposure to different concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
20010

These results suggest that higher concentrations lead to significant cytotoxic effects, indicating a dose-dependent relationship.

Toxicological Assessments

A notable study evaluated the toxicological effects of bis(2-chloroethoxy)methane, a related compound, which provided insights into the potential risks associated with chlorinated compounds. The study reported effects such as:

  • Degeneration of olfactory epithelium in rats.
  • Increased liver weights in high-dose groups.
  • Clinical signs such as lethargy and abnormal breathing in treated animals.

These findings highlight the importance of assessing the safety and biological impact of compounds with similar structures.

Environmental Impact

Studies on the environmental persistence of chlorinated compounds indicate that they can accumulate in biological systems, raising concerns about their long-term ecological effects. Research has shown that these compounds can disrupt endocrine systems in wildlife and may pose risks to human health through bioaccumulation.

Regulatory Considerations

Due to their potential toxicity, compounds like this compound are subject to regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) monitors such substances under various environmental regulations, emphasizing the need for comprehensive risk assessments before widespread use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chloroethoxy)-4-(chloromethyl)Benzene
Reactant of Route 2
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1-(2-chloroethoxy)-4-(chloromethyl)Benzene

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